4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine
Description
Properties
IUPAC Name |
4-[(5-chlorothiadiazol-4-yl)methyl]-2,5-dimethylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3OS/c1-6-5-14-7(2)3-13(6)4-8-9(10)15-12-11-8/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCPFRCXTJZDAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)CC2=C(SN=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine typically involves the reaction of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with 2,5-dimethylmorpholine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, often in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted thiadiazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Biochemical Interactions
The compound exhibits significant interactions with various enzymes and proteins due to its thiadiazole structure. It has been observed to inhibit heat shock protein 90 (Hsp90), a crucial chaperone involved in protein folding and stability. This inhibition can disrupt cellular signaling pathways that are vital for cancer cell growth and survival.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds often possess antimicrobial properties. The compound's structural characteristics allow it to penetrate cellular membranes effectively, leading to potential applications in developing new antimicrobial agents against resistant bacterial strains .
Anticancer Potential
Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, the inhibition of Hsp90 by this compound may lead to the destabilization of oncogenic proteins, thereby inducing apoptosis in cancer cells . Its unique combination of functional groups makes it a promising candidate for further development as an anticancer agent.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinities of this compound with specific biological targets. These studies help elucidate its mechanism of action and can guide the design of more potent derivatives .
Case Studies
Synthesis and Production
The synthesis of 4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine typically involves the reaction between 5-chloro-1,2,3-thiadiazole-4-carbaldehyde and 2,5-dimethylmorpholine under reflux conditions using organic solvents like ethanol or methanol. Purification methods such as recrystallization or column chromatography are employed to isolate the final product.
Mechanism of Action
The mechanism of action of 4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to the disruption of normal cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Compound A : 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole
Compound B : 4-(4-Fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole
Key Observations:
- Structural Diversity : The target compound’s morpholine-thiadiazole hybrid contrasts with Compounds A/B’s thiazole-pyrazole-triazole framework. The latter’s fluorophenyl groups introduce distinct electronic effects compared to the chloro-thiadiazole group.
- Crystallography : Both the target compound and Compounds A/B were analyzed via single-crystal diffraction (SHELX software ), ensuring high-resolution structural validation.
Physicochemical and Pharmacokinetic Considerations
- Solubility : The morpholine ring may improve aqueous solubility relative to Compounds A/B’s aromatic systems.
- Stability : Thiadiazoles are prone to hydrolysis, whereas thiazoles (as in A/B) are generally more stable, implying divergent metabolic pathways.
Crystallographic Techniques and Software
Both the target compound and Compounds A/B relied on SHELXL for refinement and WinGX/ORTEP for visualization . The high-resolution data (1.57 Å) for the target compound underscores its structural precision, comparable to the triclinic systems of Compounds A/B .
Biological Activity
The compound 4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine is a member of the morpholine class of compounds, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and other pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₃ClN₄OS
- Molecular Weight : 232.74 g/mol
- CAS Number : Not specifically listed but related to thiadiazol derivatives.
Biological Activity Overview
Research indicates that thiadiazole derivatives exhibit a broad spectrum of biological activities. The specific activities associated with this compound include:
Antibacterial Activity
Studies have shown that compounds containing thiadiazole moieties can possess significant antibacterial properties. For instance:
- Thiadiazole derivatives have been reported to inhibit the growth of various bacterial strains by disrupting their cell wall synthesis and metabolic pathways .
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 25 µg/mL |
| S. aureus | 32 µg/mL |
Antifungal Activity
Thiadiazole derivatives have also demonstrated antifungal activity. The compound's mechanism may involve the inhibition of fungal cell membrane synthesis:
- Research indicates that certain thiadiazoles can effectively inhibit Candida species growth at concentrations as low as 50 µg/mL .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored in various studies:
- In vitro assays on lung cancer cell lines (A549 and HCC827) showed promising results with IC₅₀ values ranging from 2 to 6 µM for derivatives similar to this compound .
| Cell Line | IC₅₀ Value (µM) | Effect Observed |
|---|---|---|
| A549 | 2.12 | Significant cytotoxicity |
| HCC827 | 5.13 | Moderate cytotoxicity |
The biological activity of this compound is believed to stem from its ability to interfere with key cellular processes:
- Inhibition of Enzymatic Activity : The presence of the thiadiazole ring may inhibit enzymes critical for bacterial and fungal survival.
- Disruption of Membrane Integrity : Thiadiazole derivatives can disrupt lipid bilayers in microbial cells.
- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells through oxidative stress mechanisms.
Case Studies
Recent studies have focused on the synthesis and evaluation of various thiadiazole derivatives:
- A study published in Pharmaceutical Research evaluated a series of thiadiazole-morpholine hybrids and found enhanced antibacterial activity compared to their parent compounds .
- Another investigation into the structure–activity relationship (SAR) highlighted modifications that increased anticancer efficacy while reducing toxicity to normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
